molecular formula C7H8F3N3O B14864311 (2-(2,2,2-Trifluoroethoxy)pyrimidin-5-YL)methanamine

(2-(2,2,2-Trifluoroethoxy)pyrimidin-5-YL)methanamine

Cat. No.: B14864311
M. Wt: 207.15 g/mol
InChI Key: DIETUSRLLJZXCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(2,2,2-Trifluoroethoxy)pyrimidin-5-yl]methanamine is a chemical compound that features a pyrimidine ring substituted with a trifluoroethoxy group and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2,2,2-trifluoroethoxy)pyrimidin-5-yl]methanamine typically involves the reaction of 2-(2,2,2-trifluoroethoxy)pyrimidine with a suitable amine source. One common method involves the use of sodium methoxide as a base to facilitate the nucleophilic substitution reaction . The reaction conditions often include a solvent such as dimethyl sulfoxide (DMSO) and a temperature range of 60-80°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1-[2-(2,2,2-Trifluoroethoxy)pyrimidin-5-yl]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the trifluoroethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in DMSO.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine derivatives with hydroxyl groups, while reduction can produce amine derivatives.

Scientific Research Applications

1-[2-(2,2,2-Trifluoroethoxy)pyrimidin-5-yl]methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(2,2,2-trifluoroethoxy)pyrimidin-5-yl]methanamine involves its interaction with specific molecular targets. The trifluoroethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(2,2,2-Trifluoroethoxy)pyrimidin-5-yl]methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoroethoxy group enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H8F3N3O

Molecular Weight

207.15 g/mol

IUPAC Name

[2-(2,2,2-trifluoroethoxy)pyrimidin-5-yl]methanamine

InChI

InChI=1S/C7H8F3N3O/c8-7(9,10)4-14-6-12-2-5(1-11)3-13-6/h2-3H,1,4,11H2

InChI Key

DIETUSRLLJZXCF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=N1)OCC(F)(F)F)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.